molecular formula C8H5FN2S B8509750 6-fluoro-3H-quinazoline-4-thione

6-fluoro-3H-quinazoline-4-thione

Cat. No.: B8509750
M. Wt: 180.20 g/mol
InChI Key: WMPSQXLZNFEYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3H-quinazoline-4-thione is a fluorinated quinazolinone derivative of significant interest in medicinal chemistry and pharmaceutical research. Quinazolinones are recognized as privileged structures in drug discovery due to their wide spectrum of biological activities and presence in over 150 naturally occurring alkaloids . The core quinazolinone structure consists of a benzene ring fused to a pyrimidine ring, with the specific 4-thione derivative offering unique reactivity and hydrogen-bonding potential . The strategic fluorine substitution at the 6-position is particularly valuable, as Structure-Activity Relationship (SAR) studies indicate that substitutions at the 6-position of the quinazolinone ring system are critical for modulating pharmacological properties . This compound serves as a versatile synthetic intermediate for developing novel bioactive molecules. Researchers utilize this scaffold to explore potential applications in anticancer , antimicrobial , anti-inflammatory , and antimalarial agent development . The lipophilic nature of quinazolinone derivatives enhances their ability to penetrate biological barriers, including the blood-brain barrier, making them suitable candidates for investigating central nervous system targets . The compound is intended for research use only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5FN2S

Molecular Weight

180.20 g/mol

IUPAC Name

6-fluoro-1H-quinazoline-4-thione

InChI

InChI=1S/C8H5FN2S/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)

InChI Key

WMPSQXLZNFEYEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=S)N=CN2

Origin of Product

United States

Synthetic Methodologies for 6 Fluoro 3h Quinazoline 4 Thione and Analogues

Strategies for Constructing the Quinazoline-4-thione Core

Several synthetic routes have been developed to construct the quinazoline-4-thione core, each with its own advantages and limitations. nih.gov These methods primarily involve the formation of the heterocyclic ring system and the subsequent introduction of the thione functionality.

One of the most common approaches to synthesizing the quinazoline-4-thione core is through the cyclization of appropriate acyclic precursors. nih.gov This strategy often involves the reaction of a 2-aminobenzonitrile (B23959) or a 2-aminobenzamide (B116534) derivative with a suitable one-carbon synthon. For instance, the reaction of 2-aminobenzonitrile with thioamides or the cyclization of 2-acylaminobenzonitriles in the presence of a sulfur source can yield the desired quinazoline-4-thione ring system. The choice of starting materials and reaction conditions can be tailored to achieve high yields and purity of the final product.

A versatile method involves the tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization using an iron-hydrochloric acid system to produce N4-substituted 2,4-diaminoquinazolines. organic-chemistry.org Furthermore, a ruthenium-catalyzed dehydrogenative synthesis of 2-arylquinazolines has been developed using a Ru3(CO)12/Xantphos/t-BuOK catalyst system. organic-chemistry.org

A widely employed and efficient method for the synthesis of quinazoline-4-thiones is the thionation of the corresponding quinazolin-4-one analogues. nih.govacs.org This conversion of a carbonyl group to a thiocarbonyl group is typically achieved using various thionating agents. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a popular and effective reagent for this transformation, often providing high yields of the desired thione. acs.orglmaleidykla.ltresearchgate.net The reaction is generally carried out by refluxing the quinazolin-4-one with Lawesson's reagent in an inert solvent such as toluene (B28343) or pyridine. lmaleidykla.lt Phosphorus pentasulfide (P4S10) is another classical reagent used for this purpose. nih.gov The conversion of the oxo group to a thioxo group has been noted to potentially increase the antimycobacterial activity of certain quinazoline (B50416) derivatives. nih.gov

Starting MaterialThionating AgentSolventConditionsProductYieldReference
2-Methyl-3-phenylquinazolin-4(3H)-onePhosphorus DecasulfidePyridineReflux2-Methyl-3-phenylquinazoline-4(3H)-thione- nih.gov
Optically pure N-C axially chiral quinazolin-4-one derivativesLawesson's Reagent--Optically active quinazoline-4-thione derivativesGood acs.org
2-Methylthio-4-quinazolinoneLawesson's ReagentTolueneReflux, 2h2-Methylthio-4-thioxoquinazoline56% lmaleidykla.lt

Table 1: Examples of Thionation Reactions for Quinazoline-4-thione Synthesis

Condensation reactions provide another versatile route to the quinazoline-4-thione framework. nih.gov These reactions typically involve the condensation of a 2-aminothiobenzamide with an aldehyde or a ketone. nih.gov For example, the condensation of 2-aminothiobenzamides with acetone (B3395972) under mild conditions, sometimes catalyzed by silica (B1680970) gel, can lead to the formation of 2,2-dimethyl-1,2-dihydroquinazoline-4(3H)-thione derivatives. nih.gov Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes, using fluorescein (B123965) as a photocatalyst, has also been developed for the synthesis of quinazolin-4(3H)-ones, which can then be thionated. nih.gov

The ring closure of 2-acylaminothiobenzamides is a direct method for the formation of the quinazoline-4(3H)-thione ring system. nih.gov This intramolecular cyclization is typically carried out in a basic medium, which facilitates the ring closure to afford the desired product. nih.gov This method is particularly useful for the synthesis of quinazoline-4-thiones with specific substituents at the 2-position, as the acyl group can be varied accordingly.

Regioselective Fluorination Techniques in Quinazolinone/Thione Synthesis

The introduction of a fluorine atom at a specific position in the quinazoline ring is crucial for modulating the compound's properties. Regioselective fluorination can be achieved either by starting with a pre-fluorinated precursor or by direct fluorination of the quinazoline ring system.

A common and reliable strategy to obtain 6-fluoro-3H-quinazoline-4-thione is to start the synthesis with a precursor that already contains the fluorine atom at the desired position. This approach ensures the regioselectivity of the fluorination.

The synthesis typically begins with a fluorinated anthranilic acid derivative, such as 4-fluoroanthranilic acid. This starting material can then be subjected to a series of reactions to build the quinazoline-4-one ring. For example, acylation of 6-bromoanthranilic acid with an appropriate acid chloride, followed by dehydration and condensation with an amine, leads to the formation of 2-substituted 6-bromo(3H)-quinazolin-4-ones. nih.gov This bromo-substituted intermediate can then be used in coupling reactions to introduce other functionalities. nih.gov

A three-step synthesis to produce 6-amino-3(H)-quinazolin-4-ones has been described, which starts with the condensation of anthranilic acid and formamide (B127407). nuu.uz The resulting 3(H)-quinazolin-4-one is then nitrated at the 6-position, followed by reduction of the nitro group to an amino group. nuu.uz This 6-amino derivative can potentially be converted to a 6-fluoro derivative via a Sandmeyer-type reaction.

For the synthesis of this compound, a similar pathway can be envisioned starting from 4-fluoroanthranilic acid. The general steps would be:

Amidation: Reaction of 4-fluoroanthranilic acid with a suitable reagent like formamide or an acyl chloride to form the corresponding N-acyl-4-fluoroanthranilic acid.

Cyclization: Ring closure of the N-acyl-4-fluoroanthranilic acid derivative, often under heating or with a dehydrating agent, to yield 6-fluoroquinazolin-4-one.

Thionation: Conversion of the 6-fluoroquinazolin-4-one to this compound using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

Strategies for Fluorine Incorporation during Cyclization

The introduction of fluorine into heterocyclic scaffolds like quinazoline can dramatically alter their physicochemical and biological properties. A primary strategy for synthesizing fluorinated quinazolines involves the use of fluorine-substituted starting materials that undergo cyclization. The fluorine atom is thus incorporated into the final structure from the outset.

One of the most common approaches begins with a fluorinated anthranilic acid derivative. For instance, 5-fluoroanthranilic acid can serve as a key precursor. The synthesis of quinazoline-2,4(1H,3H)-dione, a related scaffold, can be achieved starting from anthranilic acid, which can then be modified. nih.gov For the target compound, a fluorinated version of this precursor would be essential.

The development of fluorinated kinase inhibitors often relies on such strategies. For example, in the synthesis of a fluorinated quinazoline-based inhibitor, a multi-step process starting from commercially available fluorinated precursors was employed to build the final heterocyclic system. nih.gov This highlights a common industrial approach where the fluorine is part of a building block that is carried through the synthetic sequence.

Recent advancements in fluorination chemistry have also introduced novel methods for creating carbon-fluorine bonds during the formation of heterocyclic rings. nih.gov These can include:

Enamine Catalysis : Chiral aminocatalysis using enamine intermediates provides a method for the direct α-fluorination of carbonyl compounds, which can be precursors to heterocyclic rings. nih.gov

Visible-Light Photocatalysis : This mild and selective method allows for trifluoromethylation and cyclization of unactivated alkenes to form tricyclic and tetracyclic quinazolinones. researchgate.net Although this introduces a CF3 group rather than a single fluorine atom, the underlying principle of simultaneous fluorination and cyclization is a key modern strategy.

These methods underscore a strategic shift towards incorporating fluorine at specific positions to fine-tune molecular properties, a critical aspect in the design of modern pharmaceuticals. dntb.gov.ua

Modern and Efficient Synthetic Approaches

The synthesis of quinazoline derivatives has been significantly advanced by the adoption of modern techniques that offer improvements in reaction times, yields, and environmental impact over classical methods.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and increased yields. researchgate.net This technique has been successfully applied to the synthesis of quinazolinones and their thione analogues. researchgate.netfrontiersin.org

The key advantages of microwave-assisted synthesis include:

Rapid Heating : Microwaves provide efficient and uniform heating of the reaction mixture, accelerating reaction rates. researchgate.net

Improved Yields and Purity : Reactions are often cleaner, with fewer byproducts, simplifying purification. nih.gov

Solvent-Free Conditions : Many microwave-assisted reactions can be performed without a solvent, aligning with the principles of green chemistry. frontiersin.orgsrce.hr

An efficient method for preparing 2,4(1H,3H)-quinazolinediones and their 2-thioxo analogues involves the microwave-assisted reaction of substituted methyl anthranilate with various isocyanates or isothiocyanates in a DMSO/H2O mixture without a catalyst. nih.gov This approach is suitable for creating a library of diverse compounds. Another example is the synthesis of 3-amino-2-phenylquinazolin-4(3H)-one and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide, where microwave irradiation for just 4 minutes at 135 °C provides high yields (81-85%). researchgate.net

Starting MaterialsProductConditionsReaction TimeYieldReference
Substituted methyl anthranilate, Isothiocyanates2-thioxoquinazolinonesDMSO/H2O, MicrowaveNot specifiedGood nih.gov
2-Benzamidobenzoyl chloride, Thiourea (B124793)4-oxo-2-phenylquinazoline-3(4H)-carbothioamideDMF, K2CO3, Microwave (800W)4 min85% researchgate.net
2-Aminobenzonitrile, Acyl chlorides4(3H)-quinazolinesYb(OTf)3, Microwave (200W)6 minGood arkat-usa.org

Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper)

Metal-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. Halogenated quinazolines and quinazolinones are excellent substrates for these transformations, allowing for the introduction of various substituents onto the heterocyclic core. nih.gov

Palladium-Catalyzed Reactions : Suzuki-Miyaura, Heck, and Sonogashira couplings are frequently used. For example, the Suzuki-Miyaura coupling of 6-iodoquinazolin-4(3H)-one with boronic acids, catalyzed by a palladium complex, is a key step in the synthesis of complex molecules like Lapatinib. nih.gov

Copper-Catalyzed Reactions : Copper catalysts are often used in Sonogashira couplings as a co-catalyst and in Ullmann-type reactions. A one-pot, copper-catalyzed reaction of 2-iodoaniline (B362364) and tosyl methyl isocyanide (TosMIC) under ultrasonic conditions provides a rapid route to 4-tosyl quinazolines. nih.gov Furthermore, an efficient synthesis of phenolic quinazolin-4(3H)-ones has been developed using a CuAAC/ring cleavage reaction, where a copper(I) catalyst facilitates the reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes. nih.gov

These methods provide versatile pathways to functionalize the quinazoline scaffold, which would be applicable to a pre-synthesized this compound.

Reaction TypeSubstratesCatalyst SystemProduct TypeReference
Sonogashira Coupling6-iodo-N-isopropylquinazolin-4-amines, Propargyl alcoholPdCl2(PPh3)2/CuI6-alkynylated quinazoline-4-amines nih.gov
Heck Coupling6-iodo-N-isopropylquinazolin-4-amine, tert-butyl acrylatePd(OAc)2/tri-o-tolylphosphine6-alkenyl-4-(isopropylamino)quinazolines nih.gov
Cyclization2-iodoaniline, Tosyl methyl isocyanide (TosMIC)Cu-catalyst4-tosyl quinazolines nih.gov
CuAAC/Ring Cleavage2-aminobenzamides, Sulfonyl azides, Terminal alkynesCopper(I)Phenolic quinazolin-4(3H)-ones nih.gov

One-Pot Synthetic Strategies

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly efficient as they avoid lengthy separation processes and the isolation of intermediates. Several one-pot methods for quinazolinone synthesis have been developed.

An environmentally benign approach involves the nickel-catalyzed dehydrogenative coupling of o-aminobenzamides with alcohols. nih.gov This one-pot cascade synthesis produces a wide variety of substituted quinazolin-4(3H)-ones in high yields. nih.gov

Another efficient one-pot method uses 2,4,6-trichloro-1,3,5-triazine (TCT) as a catalyst for the three-component reaction of anthranilic acid, various amines, and formic acid under solvent-free conditions. aristonpubs.com This strategy is notable for its simplicity, mild reaction conditions (room temperature), and high efficiency, making it a valuable method in green chemistry. aristonpubs.com

Ultrasound-Promoted Synthesis

The use of ultrasonic irradiation is another green chemistry technique that can enhance chemical reactions. The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of reaction rates. researchgate.net

An environmentally friendly Bischler cyclization to produce quinazolines has been developed using ultrasound. nih.gov A notable example is the synthesis of 4(3H)-quinazolines from 2-aminobenzonitrile and acyl chlorides, catalyzed by ytterbium triflate (Yb(OTf)3). arkat-usa.org In a direct comparison, the ultrasound-assisted method (45 minutes at 40°C) gave significantly higher yields (up to 95%) than the microwave-assisted protocol (6 minutes at 80°C, 72% yield). arkat-usa.org This demonstrates the potential of ultrasound to promote efficient reactions under milder conditions. Studies have also shown that ultrasound can influence the reaction pathway, favoring C-H activation over cross-coupling reactions in certain quinazoline syntheses. nih.gov

Oxidative Cyclization Reactions

Oxidative cyclization offers a powerful method for constructing heterocyclic rings. In the context of quinazolinone synthesis, this approach often involves the cyclization of a precursor that is subsequently oxidized or an oxidant that initiates the cyclization.

A regioselective method for synthesizing pyrrolo[1,2-a]quinazolin-5(1H)-ones, which are structural analogs of vasicinone (B1682191) alkaloids, utilizes an oxidative cyclization of 2-(buten-3-yl)quinazolin-4(3H)-ones. beilstein-journals.org The reaction is initiated by phenyliodine bis(trifluoroacetate) (PIFA), a hypervalent iodine reagent, and proceeds with high regioselectivity. beilstein-journals.org

Another approach involves the oxidation of styryl-dihydroquinazolin-4-(1H)-ones into their corresponding quinazolin-4-(3H)-one derivatives using a mild iodine/DMSO system. researchgate.net This two-step process, starting from a three-component condensation, demonstrates how oxidation is a key final step to achieve the desired aromatic quinazolinone core. researchgate.net

An in-depth examination of the synthetic strategies for modifying the this compound scaffold reveals a versatile platform for chemical exploration. The ability to introduce a wide array of functional groups at key positions—namely the C-2, N-3, and the fused benzene (B151609) ring—has been instrumental in developing novel analogues with tailored properties. Furthermore, understanding the regiochemical outcomes of alkylation reactions is crucial for the selective synthesis of desired isomers.

Structural Characterization and Advanced Spectroscopic Analysis of 6 Fluoro 3h Quinazoline 4 Thione Derivatives

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy, FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. In the context of 6-fluoro-3H-quinazoline-4-thione and its derivatives, the FTIR spectra provide characteristic absorption bands that confirm the presence of the quinazoline (B50416) scaffold and its key substituents.

Quinazoline compounds typically exhibit strong absorption bands in the fingerprint region of the IR spectrum. nih.gov Specifically, the aromatic ring vibrations give rise to several bands between 1635–1300 cm⁻¹. nih.gov The C=N stretching vibration within the quinazoline ring is usually observed in the range of 1635–1610 cm⁻¹. Aromatic C=C stretching vibrations typically appear as a series of bands between 1580–1565 cm⁻¹ and 1520–1475 cm⁻¹. nih.gov

For this compound, the presence of the thione group (C=S) is a key feature. The C=S stretching vibration is expected to produce a band in the region of 1200-1050 cm⁻¹, although its intensity can be variable. The N-H stretching vibration of the lactam-like structure in the 3H-tautomer will give rise to a broad band in the region of 3400-3200 cm⁻¹. The C-F stretching vibration, resulting from the fluorine substitution at the 6-position, is anticipated to appear as a strong band in the 1250-1000 cm⁻¹ region. Additionally, C-H in-plane and out-of-plane deformation vibrations are observed between 1290–1010 cm⁻¹ and 1000–700 cm⁻¹, respectively. nih.gov

Vibrational ModeExpected Wavenumber (cm⁻¹)Reference
N-H Stretch3400-3200 nih.gov
Aromatic C-H Stretch3100-3000 nih.gov
C=N Stretch1635-1610 nih.gov
Aromatic C=C Stretch1580-1475 nih.gov
C-F Stretch1250-1000
C=S Stretch1200-1050
C-H In-plane Bending1290-1010 nih.gov
C-H Out-of-plane Bending1000-700 nih.gov

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of the connectivity and chemical environment of the atoms within the this compound framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H proton. The aromatic protons on the benzene (B151609) ring will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The fluorine substituent at the 6-position will influence the chemical shifts and coupling patterns of the adjacent protons (H-5 and H-7) through space and through bond couplings. The H-5 proton is expected to appear as a doublet of doublets due to coupling with H-7 and the fluorine atom. Similarly, the H-7 proton will show coupling to H-5 and the fluorine atom. The H-8 proton will likely appear as a doublet, coupled to H-7. The N-H proton is expected to be a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms of the quinazoline ring will resonate in the aromatic region (δ 110-160 ppm). The carbon bearing the fluorine atom (C-6) will exhibit a large one-bond C-F coupling constant. The chemical shift of C-4, the thione carbon, is expected to be significantly downfield. For comparison, in 2-phenylquinazolin-4(3H)-one, the C-4 carbon appears at δ 162.31 ppm. rsc.org

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. The fluorine atom at the 6-position of the quinazoline ring is expected to show a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this fluorine will be influenced by the electronic environment of the heterocyclic ring system. For comparison, the chemical shift of fluorobenzene (B45895) is approximately -113.5 ppm relative to CFCl₃. colorado.edu The coupling of the fluorine atom with the neighboring protons (H-5 and H-7) can also be observed in the ¹⁹F spectrum, providing further structural confirmation. The broader chemical shift range of ¹⁹F NMR helps in avoiding signal overlap. nih.gov

NucleusExpected Chemical Shift (ppm)Expected Multiplicity & CouplingReference
¹H
N-HVariable (solvent dependent)Broad Singlet rsc.org
Aromatic Protons7.0 - 8.5Doublets, Doublet of Doublets rsc.org
¹³C
C=S (C-4)>160Singlet rsc.org
C-F (C-6)~160 (with large ¹JCF)Doublet rsc.org
Aromatic Carbons110-150Singlets and Doublets rsc.orgrsc.org
¹⁹F
C-6 Fluorine-100 to -130 (vs CFCl₃)Multiplet (coupling to H-5 and H-7) colorado.edu

Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a crucial technique for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis. For this compound, LC-MS analysis would confirm the molecular formula and provide insights into the stability of the quinazoline ring.

In a typical LC-MS experiment using electrospray ionization (ESI) in positive mode, the molecule would be expected to be observed as the protonated molecular ion [M+H]⁺. For this compound (C₈H₅FN₂S), the expected exact mass of the protonated molecule is approximately 181.0257 m/z. High-resolution mass spectrometry (HRMS) can confirm this with high accuracy. rsc.org

The fragmentation pattern observed in the MS/MS spectrum can reveal characteristic losses. For instance, fragmentation of the quinazoline core is a common pathway. The fragmentation of 4(3H)-quinazolinone often proceeds through the loss of CO and HCN. In the case of this compound, analogous fragmentation pathways involving the loss of CS and HCN could be expected. The presence of the fluorine atom would be evident in the isotopic pattern of the fragment ions.

IonExpected m/zFragmentation PathwayReference
[M+H]⁺181.0257Protonated Molecule rsc.org
[M+H-CS]⁺137.0465Loss of Thiocarbonyl
[M+H-HCN]⁺154.0046Loss of Hydrogen Cyanide

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions.

Quinazoline derivatives typically exhibit two main absorption bands. researchgate.net A high-energy band, often observed in the shorter wavelength region (around 220-250 nm), is attributed to the π → π* transitions within the aromatic system. nih.gov A second, lower-energy band at longer wavelengths (around 300-350 nm) is generally assigned to n → π* transitions involving the non-bonding electrons of the nitrogen and sulfur atoms. researchgate.net The presence of the fluorine substituent at the 6-position, being an electron-withdrawing group, can cause a slight blue shift (hypsochromic shift) of these absorption bands compared to the unsubstituted quinazoline-4-thione. The solvent used for the analysis can also influence the position and intensity of the absorption maxima.

TransitionExpected Wavelength Range (nm)Reference
π → π220-250 nih.govresearchgate.net
n → π300-350 nih.govresearchgate.net

X-ray Crystallography for Definitive Solid-State Structure Elucidation

Based on the analysis of analogous structures, the quinazolinone ring system in this compound is expected to be essentially planar. nih.govnih.gov The fluorine atom and the thione group will lie in this plane. In the solid state, molecules of quinazoline derivatives often form hydrogen-bonded dimers through N-H···O or N-H···S interactions. nih.govnih.gov In the case of this compound, it is highly probable that intermolecular N-H···S hydrogen bonds will be a dominant feature in the crystal packing, leading to the formation of dimeric structures. These dimers can then be further organized into more complex three-dimensional networks through weaker C-H···N and C-H···F interactions. nih.gov

The crystallographic data for 7-fluoro-6-nitroquinazolin-4(3H)-one reveals a triclinic crystal system, which is a possibility for the target compound as well. nih.gov The precise bond lengths and angles for this compound would be definitively determined by a single-crystal X-ray diffraction experiment.

Computational and Theoretical Analysis of this compound Remains Largely Unexplored

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical characterization of the specific chemical compound This compound . Despite the broad interest in the quinazolinone scaffold for various applications, detailed quantum chemical calculations and molecular modeling studies focused solely on this particular fluorinated thione derivative have not been published.

Consequently, specific data regarding its electronic structure, reactivity, and potential interactions, as outlined in the requested article structure, are not available in the public domain. This includes a lack of reported values for:

Quantum Chemical Calculations (DFT):

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their corresponding energy gaps (ΔE).

Molecular Electrostatic Potential (MEP) maps.

Natural Bond Orbital (NBO) analysis.

Predictions of Nonlinear Optical (NLO) properties.

Specific chemical reactivity descriptors such as hardness, softness, and electronegativity.

Molecular Modeling and Docking Studies:

No specific molecular docking simulations involving this compound as a ligand have been documented.

While computational studies have been performed on other quinazoline and quinazolinone derivatives, the strict requirement to focus exclusively on this compound prevents the inclusion of data from these related but structurally distinct compounds. The presence of a fluorine atom at the 6-position and a thione group at the 4-position introduces unique electronic and steric properties that cannot be accurately extrapolated from oxygen-containing analogues or derivatives with different substitution patterns.

Further research, including dedicated in silico studies, would be necessary to generate the specific computational and theoretical insights requested for this compound.

Computational Chemistry and Theoretical Insights into 6 Fluoro 3h Quinazoline 4 Thione

Molecular Modeling and Docking Studies

Ligand-Protein Interaction Profiling with Biological Targets (e.g., Enzymes, Receptors)

Computational docking studies have been instrumental in elucidating the binding modes of quinazoline (B50416) derivatives, including those with fluorine substitutions, at the active sites of various biological targets. These in silico methods predict the preferred orientation of the ligand when bound to a protein, helping to understand the basis of its biological activity.

Derivatives of the quinazolin-4(3H)-one scaffold, closely related to 6-fluoro-3H-quinazoline-4-thione, have been docked against a range of enzymes, revealing key intermolecular interactions. For instance, molecular docking analyses of quinazolin-4(3H)-one derivatives with multiple tyrosine kinase enzymes showed that they could act as ATP non-competitive type-II inhibitors against CDK2 kinase and as ATP competitive type-I inhibitors against EGFR kinase. nih.gov In the case of EGFR, interactions with the DFG motif residue Asp855 were identified as crucial for inhibitory activity. nih.gov Similarly, against HER2, one derivative was predicted to be an ATP non-competitive type-II inhibitor, while another was an ATP competitive type-I inhibitor, indicating that small structural changes can significantly alter the binding mode. nih.gov

In the context of antibacterial research, quinazolinone Schiff base derivatives have been docked in the active site of the DNA gyrase enzyme. nih.gov These studies help to understand the ligand-receptor interactions at the chlorobiocin binding site, providing a rationale for the observed antibacterial effects. nih.gov Another significant target is the ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1), where a quinazoline-4-piperidine sulfamide (B24259) compound was identified as a specific, non-competitive inhibitor. nih.gov

Furthermore, dual-target inhibitors based on the quinazolin-4(3H)-one scaffold have been designed to co-target Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain Containing Protein 4 (BRD4), which are implicated in breast cancer. semanticscholar.orgnih.gov Docking studies were used to identify a lead compound with favorable binding scores for both protein pockets, guiding further structural modification. nih.gov For some derivatives, the introduction of a fluorine atom was found to modulate their inhibitory activity against these targets. nih.gov

The table below summarizes the biological targets and key interactions for related quinazoline derivatives.

Biological TargetLigand Type (Example)Predicted Interactions & Binding ModeReference
EGFR Kinase Quinazolin-4(3H)-one derivativeATP competitive type-I inhibitor; interacts with DFG motif residue Asp855. nih.gov
CDK2 Kinase Quinazolin-4(3H)-one derivativeATP non-competitive type-II inhibitor. nih.gov
HER2 Kinase Quinazolin-4(3H)-one derivativeCan act as either ATP competitive type-I or non-competitive type-II inhibitor. nih.gov
DNA Gyrase Quinazolinone Schiff baseBinds to the chlorobiocin binding site. nih.gov
PARP1 & BRD4 Quinazolin-4(3H)-one derivativeDual-target inhibition; fluorine substitution can modulate potency. nih.gov
NPP1 Quinazoline-4-piperidine sulfamideSpecific and non-competitive inhibitor. nih.gov

Conformational Analysis and Ligand Geometry Optimization in Biological Contexts

The three-dimensional conformation of a ligand is critical for its interaction with a biological target. Computational methods are employed to analyze the stable conformations (ligand geometry) of molecules like this compound and how they adapt upon binding to a protein.

Quantum chemical calculations, such as Ab initio methods, have been used to study the tautomeric forms of 4(3H)-quinazolinones, providing insights into the most stable structures in different environments. researchgate.net For modeling ligand-protein interactions, molecular simulation methods like FlexiDock are used to examine the binding model, which includes the conformation and orientation of the ligand within the receptor's active site. nih.gov The geometry of the ligand is optimized within the biological context to ensure the most energetically favorable interactions are identified. This process is fundamental for subsequent analyses, such as the development of 3D-QSAR models. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Development of Predictive Models for In Vitro Biological Activities

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These predictive models are valuable tools in drug discovery for forecasting the activity of novel molecules.

For quinazolinone derivatives, 3D-QSAR models have been successfully developed to predict their in vitro biological activities. nih.gov One such study focused on 4(3H)-quinazolinone derivatives with dithiocarbamate (B8719985) side chains as inhibitors of thymidylate synthase (TS), a crucial enzyme for DNA biosynthesis. nih.gov Using the Comparative Molecular Field Analysis (CoMFA) method, a robust QSAR model was generated from the calculated binding energies and inhibitory activities of 14 antifolates. nih.gov

Another comprehensive 3D-QSAR study was performed on a set of 103 quinazolin-4(3H)-one compounds to understand the structural features influencing their antibacterial activity against MRSA. nih.gov The model was built using a field-based Gaussian method, aligning the compounds on the quinazolinone core. This approach helps to create a predictive framework for designing new derivatives with potentially enhanced efficacy. nih.gov The resulting 3D contour maps from these models provide a visual guide, indicating regions where steric bulk or specific electrostatic properties are likely to increase or decrease biological activity.

Correlating Specific Structural Features with Observed In Vitro Efficacy

Structure-Activity Relationship (SAR) studies analyze how specific changes in a molecule's structure affect its biological potency. For the quinazolinone scaffold, SAR studies have provided clear guidance for chemical optimization.

A key finding is the significant impact of substitution at the 6-position of the quinazolinone ring. In one study on antibacterial quinazolinones, the introduction of a fluorine atom at position 6 resulted in a four-fold improvement in the Minimum Inhibitory Concentration (MIC) value (from 2 to 0.5 μg/mL). nih.gov This demonstrates the positive contribution of the 6-fluoro substitution to the compound's efficacy. Further investigation revealed that other small, hydrophobic substituents at this position, such as chloro or methyl groups, also retained good activity, whereas bulkier or hydrophilic groups led to a loss of antibacterial properties. nih.gov

Similarly, in a series of quinazolin-4(3H)-one hydrazides evaluated for anticancer activity, the 6-fluoro derivatives showed increased activity against A2780 ovarian cancer cell lines. nih.gov The strategic placement of fluorine is a common medicinal chemistry tactic to enhance properties like metabolic stability and binding affinity, and these findings confirm its utility in the quinazolinone series. nih.gov

The table below details the impact of specific structural modifications on the in vitro efficacy of quinazolinone derivatives.

Compound SeriesStructural ModificationObserved Effect on In Vitro EfficacyReference
Antibacterial Quinazolinones Addition of fluorine at position 64-fold improvement in MIC against MRSA. nih.gov
Antibacterial Quinazolinones Bulky or hydrophilic groups at position 6Loss of antibacterial property. nih.gov
Anticancer Quinazolinones 6-fluoro substitution on hydrazide derivativesIncreased cytotoxic activity against A2780 cell lines. nih.gov
Anticancer Quinazolinones FluorinationCan modulate potency, conformation, and membrane permeability. nih.gov

Structure Activity Relationship Sar Studies of 6 Fluoro 3h Quinazoline 4 Thione and Analogues

Impact of Substitution Patterns on In Vitro Biological Efficacy

The biological activity of the quinazoline (B50416) scaffold is highly dependent on the nature and position of its substituents. Modifications at the C-2, N-3, and on the fused benzene (B151609) ring, including the C-6 and C-8 positions, have been shown to significantly modulate the pharmacological properties of these compounds.

The C-2 position of the quinazoline scaffold is a key site for modification, and the nature of the substituent at this position significantly influences biological activity. In studies on quinazolin-4(3H)-one derivatives, a variety of substituents at the C-2 position have been explored, leading to compounds with potent antitumor activities. For example, the introduction of a dithiocarbamate (B8719985) side chain at the C-2 position resulted in compounds with broad-spectrum antiproliferative activity against several cancer cell lines. nih.gov One of the most potent compounds from this series induced G2/M phase arrest and promoted tubulin polymerization, indicating that the C-2 substituent directly engages with the biological target. nih.gov

Further research on 4(3H)-quinazolinone antibacterials revealed that substitutions on the phenyl ring at the C-2 position are critical for activity. acs.org Specifically, para-substituted phenyl rings were favored, with substituents like fluoro, chloro, and nitrile enhancing antibacterial efficacy. nih.gov The following table summarizes the effect of C-2 substituents on the antibacterial activity of 4(3H)-quinazolinones against S. aureus.

Ring 1 (at C-2) SubstituentMIC (μg/mL) against S. aureus ATCC 29213
4-Fluorophenyl2
4-Chlorophenyl2
4-Cyanophenyl≤0.5
4-Nitrophenyl1
4-Methylphenyl4
4-Methoxyphenyl4
Phenyl4
3-Fluorophenyl2
3-Chlorophenyl2
2-Fluorophenyl8

Data sourced from a study on 4(3H)-quinazolinone antibacterials and is intended to be illustrative for the analogous 6-fluoro-3H-quinazoline-4-thione scaffold. nih.gov

Functionalization at the N-3 position of the quinazoline ring is another critical determinant of binding affinity and selectivity. The introduction of various substituents at this position can alter the molecule's interaction with its biological target. For instance, in a series of 2-methyl-quinazolin-4(3H)-one derivatives, the N-3 position was functionalized with various moieties, including Schiff's bases, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, leading to compounds with moderate to good antibacterial activity. sapub.org

In another study, N-3 substitution with bulky groups was explored. The synthesis of new 3-amino quinazoline-4-one derivatives where the amino group was further modified showed that the nature of the N-3 substituent directly impacts antibacterial efficacy. sapub.org The following table illustrates the impact of different N-3 substituents on the cytotoxic activity of nih.govresearchgate.netnih.govtriazolo[4,3-c]quinazoline derivatives, which can be considered as N-3 functionalized quinazolines.

N-3 Position Amine SubstituentIC₅₀ (μM) against HCT-116IC₅₀ (μM) against HepG2
Propylamine2.446.29
Ethanolamine3.167.33
Dimethylamine4.878.14
Cyclohexylamine9.4311.21
Morpholine8.1910.45

Data sourced from a study on nih.govresearchgate.netnih.govtriazolo[4,3-c]quinazoline derivatives and is intended to be illustrative for the analogous this compound scaffold. nih.gov

The data suggests that less bulky substituents at the N-3 position are generally more favorable for cytotoxic activity in this particular series. nih.gov This highlights the sensitivity of the binding pocket to the steric bulk at this position.

Substituents on the fused benzene ring of the quinazoline core, other than the fluorine at C-6, also play a significant role in modulating biological activity. The C-8 position, in particular, has been a site of interest for structural modifications. In a study on quinazolin-4-one based tankyrase inhibitors, it was found that introducing larger substituents at the C-8 position could lead to new interactions with the target enzyme, thereby improving both affinity and selectivity. biorxiv.orgnih.gov

Specifically, nitro- and diol-substituents at the C-8 position were shown to engage in new interactions with TNKS2. biorxiv.orgnih.gov The following table presents the inhibitory concentrations of C-8 substituted quinazolin-4-ones against TNKS2.

CompoundC-8 SubstituentpIC₅₀ for TNKS2
EXQ-1eDiol7.19
EXQ-2dNitro7.86

Data sourced from a study on C-8 substituted quinazolin-4-ones and is intended to be illustrative for the analogous this compound scaffold. nih.gov

These findings suggest that the C-8 position can be exploited to enhance potency and selectivity by forming additional interactions within the binding site. biorxiv.orgnih.gov In another study on quinazolinone derivatives, the presence of an 8-methyl group was a feature of the synthesized compounds, although its specific contribution to the observed antibacterial activity was not detailed in comparison to other substituents. nih.gov

Correlation Between Molecular Architecture and In Vitro Target Engagement

For instance, in the case of 4(3H)-quinazolinone antibacterials targeting penicillin-binding proteins (PBPs), the specific substitution pattern allows the molecule to fit into the active site and, in some cases, an allosteric site of PBP2a. acs.orgnih.gov The planarity and conformational flexibility of the molecule, influenced by its substituents, are critical for achieving the optimal orientation for binding.

Exploration of Allosteric Binding Site Interactions and Ligand-Induced Conformational Changes

Recent studies on quinazolinone derivatives have highlighted the potential for these compounds to act as allosteric modulators. nih.gov Allosteric modulators bind to a site on the target protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. nih.gov This can manifest as either positive allosteric modulation (PAM), which enhances the activity of the primary ligand, or negative allosteric modulation (NAM), which reduces it. nih.gov

A notable example is a 4(3H)-quinazolinone antibacterial that was found to bind to an allosteric site on PBP2a, an enzyme responsible for methicillin (B1676495) resistance in S. aureus. nih.gov This binding event induces a conformational change that opens the active site, making it more susceptible to inhibition. nih.gov This mechanism is intriguing as it suggests that quinazoline-based scaffolds can achieve their therapeutic effect through indirect modulation of the target's active site.

Ligand-induced conformational changes are a fundamental aspect of molecular recognition and enzyme catalysis. The binding of a ligand to a protein can shift the conformational equilibrium of the protein, favoring a particular state. nih.gov These changes can range from small side-chain rearrangements to large-scale domain movements. nih.gov While specific studies on ligand-induced conformational changes by this compound are not available, the principle is broadly applicable. The binding of a quinazolinethione derivative to its target would likely involve a degree of mutual adaptation of both the ligand and the protein to achieve an optimal fit, a process often referred to as "induced fit." The specific nature of these conformational changes would be dependent on the detailed molecular architecture of both the ligand and the binding site.

Investigation of in Vitro Biological Activity Mechanisms of 6 Fluoro 3h Quinazoline 4 Thione Derivatives

Enzyme Inhibition Mechanisms (In Vitro Studies)

The biological effects of 6-fluoro-3H-quinazoline-4-thione derivatives are often attributed to their ability to interact with and inhibit specific enzymes that play crucial roles in disease pathology. The following subsections explore the in vitro inhibitory mechanisms against several key enzyme targets.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a vital enzyme in the synthesis of nucleic acids and amino acids, making it a key target for anticancer and antimicrobial therapies. Several quinazolinone derivatives have been investigated for their ability to inhibit DHFR.

In a study focused on developing new anticancer agents, a series of 2-mercapto-quinazolin-4-one analogues were synthesized and evaluated for their DHFR inhibitory activity. nih.gov One of the notable compounds from this series, which features an electron-withdrawing group on the quinazolinone ring, demonstrated significant DHFR inhibition with an IC50 value of 0.30 μM, compared to the standard drug Methotrexate (B535133) (IC50 = 0.08 μM). nih.gov Another compound in the study showed remarkable DHFR inhibitory activity with an IC50 value as low as 0.03 μM. nih.gov Further research into 4(3H)-quinazolinone analogs designed to mimic methotrexate revealed compounds with potent DHFR inhibition, with IC50 values recorded at 0.4 and 0.5 μM for the most active derivatives. nih.gov Another study on quinazolinone-based derivatives identified a compound (3e) that inhibited human DHFR with an IC50 value of 0.527 ± 0.028 µM. researchgate.net

Table 1: In Vitro DHFR Inhibition by Quinazolinone Derivatives
CompoundTarget EnzymeIC50 (μM)Reference
2-Mercapto-quinazolin-4-one analog (Compound 24)DHFR0.30 nih.gov
2-Mercapto-quinazolin-4-one analog (Compound 37)DHFR0.03 nih.gov
4(3H)-Quinazolinone analog (Compound 30)Mammalian DHFR0.4 nih.gov
4(3H)-Quinazolinone analog (Compound 31)Mammalian DHFR0.4 nih.gov
Quinazolinone derivative (Compound 3e)Human DHFR0.527 ± 0.028 researchgate.net
Methotrexate (Reference)DHFR0.08 nih.gov

Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-2)

Cyclooxygenase enzymes, particularly COX-2, are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The quinazolinone scaffold has been explored for its potential as a COX-2 inhibitor.

Research has shown that incorporating a sulfonamide moiety into the quinazolinone structure can lead to selective COX-2 inhibitory activity. nih.gov Studies on 2,3-disubstituted-4(3H)-quinazolinones with a p-benzenesulfonamide group attached to the phenyl ring at position 3 have demonstrated strong COX-2 inhibition. nih.gov In one study, a series of 2-methyl-3-substituted 4-(3H)-quinazolinone derivatives were synthesized and evaluated for anti-inflammatory activity, with several compounds showing significant inhibition of COX-2. researchgate.net Another study focused on conjugating quinazolinones with ibuprofen (B1674241) or other moieties to develop selective COX-2 inhibitors. nih.gov While these studies establish the potential of the quinazolinone core for COX inhibition, specific data for this compound derivatives remains an area for further investigation.

Table 2: In Vitro COX-2 Inhibition by Quinazolinone Derivatives
Compound TypeTarget EnzymeActivity NotedReference
2,3-disubstituted-4(3H)-quinazolinone with p-benzenesulfonamideCOX-2Strong Inhibition nih.gov
2-Methyl-3-substituted 4-(3H)-quinazolinone derivativesCOX-2Significant Activity researchgate.net
Quinazolinones conjugated with ibuprofenCOX-2Selective Inhibition nih.gov

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition

EGFR is a transmembrane protein that plays a critical role in cell proliferation, and its overactivity is a hallmark of many cancers. The quinazoline (B50416) scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors, with several approved drugs like gefitinib (B1684475) and erlotinib (B232) based on this structure.

Derivatives of 6-fluoro-quinazoline have shown potent EGFR-TK inhibitory activity. A study on 2-mercapto-quinazolin-4-one analogs identified a compound that inhibited EGFR-TK with an IC50 of 13.40 nM, which was more potent than the reference drug gefitinib (IC50 = 18.14 nM). nih.gov Another series of 3-methyl-quinazolinone derivatives containing a 3-fluoro-phenyl group also exhibited high antitumor activities, with one compound (5k) inhibiting EGFRwt-TK with an IC50 value of 10 nM. nih.gov The introduction of a fluoro-substituent at the C-2 position of a benzamide (B126) ring attached to the quinazoline core was found to be vital for inhibitory activity. nih.gov Furthermore, a series of 6-arylureido-4-anilinoquinazoline derivatives were synthesized, with compound 7i showing potent EGFR inhibition (IC50 = 17.32 nM) compared to gefitinib (IC50 = 25.42 nM). nih.gov

Table 3: In Vitro EGFR-TK Inhibition by Quinazolinone Derivatives
CompoundTarget EnzymeIC50 (nM)Reference
2-Mercapto-quinazolin-4-one analog (Compound 24)EGFR-TK13.40 nih.gov
2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (5k)EGFRwt-TK10 nih.gov
6-Arylureido-4-anilinoquinazoline derivative (Compound 7i)EGFR17.32 nih.gov
Gefitinib (Reference)EGFR-TK18.14 nih.gov
Gefitinib (Reference)EGFR25.42 nih.gov

Other Tyrosine Kinase Inhibition (e.g., c-Src Ple, VEGFR, DYRK family, PI3Kα)

Beyond EGFR, quinazoline derivatives have been found to inhibit other tyrosine kinases involved in cancer progression.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several quinazolin-4(3H)-one derivatives have been identified as potent VEGFR-2 inhibitors. One study reported a series of 3-phenylquinazolinone derivatives with significant VEGFR-2 inhibitory activity, with the most potent compound showing an IC50 of 0.34 μM, superior to the reference drug sorafenib (B1663141) (IC50 = 0.588 μM). google.com Another study on quinazolin-4(3H)-ones bearing a urea (B33335) functionality found compounds with potent VEGFR-2 inhibition, with IC50 values of 0.117 μM and 0.215 μM. nih.gov A series of quinazolin-4(3H)-one hydrazides, including 6-fluoro derivatives, were evaluated, and some compounds showed comparable activity against VEGFR2 to the standard drug sorafenib. mdpi.com

PI3Kα Inhibition: The Phosphatidylinositol 3-kinase (PI3K) pathway is frequently overactivated in human cancers. A series of 4-aminoquinazoline derivatives were designed as PI3Kα inhibitors, with the lead compound (6b) showing potent and selective inhibition of PI3Kα with an IC50 of 13.6 nM. In another study, novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives were developed as potential PI3K inhibitors, with compounds 7i and 7m showing significant activity. More recently, 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized, and compound 13k was identified as a highly potent PI3Kα inhibitor with an IC50 of 1.94 nM.

There is limited specific in vitro data for this compound derivatives against c-Src or the DYRK family of kinases in the reviewed literature.

Table 4: In Vitro Inhibition of Other Tyrosine Kinases by Quinazolinone Derivatives
CompoundTarget EnzymeIC50 (nM)Reference
3-Phenylquinazolinone derivative (Compound 18d)VEGFR-2340 google.com
Quinazolin-4(3H)-one-urea hybrid (Compound 5p)VEGFR-2117 nih.gov
4-Aminoquinazoline derivative (Compound 6b)PI3Kα13.6
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k)PI3Kα1.94
Sorafenib (Reference)VEGFR-2588 google.com

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides like cAMP and cGMP. Inhibiting specific PDEs, such as PDE4, can increase intracellular cAMP levels, leading to anti-inflammatory effects, making them targets for diseases like asthma and COPD.

Quinazoline and quinazolinone derivatives have been investigated as PDE inhibitors. One study reported a series of quinazolines as potent mixed inhibitors of PDE3 and PDE4, with IC50 values in the nanomolar range. nih.gov A separate study on 2-substituted quinazolin-4(3H)-ones identified compounds with selective PDE-I inhibitory activity, with the most active showing an IC50 of 210.7 ± 2.62 µM. nih.gov Another investigation into quinazolinone analogs of nitraquazone (B1200208) for PDE4B inhibition found a derivative (6d) with promising activity comparable to the standard inhibitor Rolipram. researchgate.netnih.gov

Table 5: In Vitro Phosphodiesterase (PDE) Inhibition by Quinazolinone Derivatives
CompoundTarget EnzymeIC50 (µM)Reference
2-Substituted quinazolin-4(3H)-one (Compound 17)PDE-I210.7 ± 2.62 nih.gov
Quinazolinone analog (Compound 6d)PDE4BComparable to Rolipram researchgate.netnih.gov
Quinazoline derivativesPDE3/PDE4Nanomolar range nih.gov

Histone Deacetylase (HDAC) and Ubiquitin Specific Protease 7 (USP7) Inhibition

HDAC Inhibition: Histone deacetylases are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. HDAC inhibitors are a class of anticancer agents that can induce cancer cell cycle arrest and apoptosis. Novel quinazolin-4-one derivatives containing a hydroxamic acid moiety have been designed as selective HDAC6 inhibitors. One such compound (5b) proved to be a potent and selective inhibitor of HDAC6 with an IC50 value of 150 nM.

USP7 Inhibition: Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that regulates the stability of numerous proteins involved in cancer pathways, including the tumor suppressor p53. While USP7 is a validated target for cancer therapy, there is currently no specific in vitro inhibitory data available in the reviewed literature for this compound derivatives against this enzyme.

Table 6: In Vitro HDAC6 Inhibition by Quinazolinone Derivatives
CompoundTarget EnzymeIC50 (nM)Reference
Quinazoline-4-(3H)-one analogue (Compound 5b)HDAC6150

Urease Inhibition

Derivatives of quinazolin-4(3H)-one have demonstrated significant potential as urease inhibitors in various in vitro studies. A new series of quinazolinone derivatives featuring triazole, thiadiazole, and thiosemicarbazide (B42300) functionalities were synthesized and screened for their ability to inhibit urease. nih.gov Many of these compounds exhibited excellent activity, with IC50 values ranging from 1.88 ± 0.17 to 6.42 ± 0.23 µg/mL. nih.gov This is notably more potent than the standard inhibitors thiourea (B124793) (IC50 = 15.06 ± 0.68 µg/mL) and acetohydroxamic acid (IC50 = 21.03 ± 0.94 µg/mL). nih.gov Specifically, compounds designated as 5c, 5e, and 5a were identified as the most effective inhibitors, with IC50 values of 1.88 ± 0.17 µg/mL, 1.90 ± 0.10 µg/mL, and 1.96 ± 0.07 µg/mL, respectively. nih.gov

Further research into other quinazolinone derivatives has also yielded promising results. One study found that all synthesized triheterocyclic compounds containing a thiadiazole ring showed urease inhibitory activity. researchgate.net Among these, compound 5a, identified as 3-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl]methyl-2-(thiophen-3-ylmethyl)quinazolin-4(3H)-one, demonstrated the most potent inhibition with an IC50 value of 13.30 ± 0.15 µg/mL. researchgate.net Another study synthesized a series of 2,3-disubstituted quinazolin-4(3H)-one compounds incorporating oxadiazole and furan (B31954) rings. researchgate.net All of these compounds showed strong urease inhibitory activity, with IC50 values in the range of 1.55 ± 0.07 to 2.65 ± 0.08 µg/mL. researchgate.net The most effective compound in this series, 3a, which has a 4-chloro group on the phenyl ring, had an IC50 value of 1.55 ± 0.11 µg/mL. researchgate.net

In a separate investigation, novel pyrazoline derivatives with a benzo[d]thiazol-2(3H)-one moiety were found to be more potent urease inhibitors than the standard acetohydroxamic acid (IC50 = 251.74 μM), with IC50 values ranging from 7.21 to 87.77 μM. researchgate.net The most active of these, compound 2m, had an IC50 of 7.21±0.09 μM. researchgate.net Additionally, a series of quinazolinone analogs were screened for their inhibitory activity against urease from C. neoformans and P. mirabilis, showing IC50 values between 83.7–118.7 µg/mL and 74.5–113.7 µg/mL, respectively. researchgate.net

Table 1: Urease Inhibition by Quinazolinone Derivatives

Compound Series Most Potent Compound(s) IC50 Value(s) Standard Inhibitor(s) Standard IC50 Value(s)
Quinazolinones with triazole, thiadiazole, thiosemicarbazide 5c, 5e, 5a 1.88 ± 0.17 µg/mL, 1.90 ± 0.10 µg/mL, 1.96 ± 0.07 µg/mL nih.gov Thiourea, Acetohydroxamic acid 15.06 ± 0.68 µg/mL, 21.03 ± 0.94 µg/mL nih.gov
Triheterocyclic quinazolinones with thiadiazole 5a 13.30 ± 0.15 µg/mL researchgate.net Not specified Not specified
2,3-Disubstituted quinazolin-4(3H)-ones with oxadiazole and furan 3a 1.55 ± 0.11 µg/mL researchgate.net Thiourea, Acetohydroxamic acid 15.08 ± 0.71 µg/mL, 21.05 ± 0.96 µg/mL researchgate.net

GABAergic System Modulation (e.g., GABAA Receptor Agonism)

Derivatives of quinazolines have been investigated for their modulatory effects on the GABAergic system, particularly as positive allosteric modulators (PAMs) of GABAA receptors. The GABAA receptor, a ligand-gated ion channel, is a key target for therapeutic agents due to its role in mediating inhibitory neurotransmission in the central nervous system. nih.govunifi.it

One study identified a new 6-aryl-quinazoline scaffold as a novel GABAB receptor positive allosteric modulator. nih.gov Further development of this scaffold led to the identification of several compounds active both in vitro and in vivo. nih.gov

Research on pyrazolo[1,5-a]quinazoline derivatives has also shown their potential as GABAA receptor modulators. nih.gov Electrophysiological studies on recombinant α1β2γ2L-GABAA receptors expressed in Xenopus laevis oocytes revealed that certain structural features are crucial for activity. nih.gov For instance, 5-oxo-4,5-dihydro derivatives and aromatic pyrazolo[1,5-a]quinazolines lacking a substituent at position 3 did not bind to the GABAA receptor. nih.gov This suggests that the dihydro form is not suitable for the target and that a substituent at the 3-position is necessary for activity. nih.gov Additionally, bulky substituents at position 8, such as N-benzyl and N,N-dibenzyl groups, also resulted in a loss of binding. nih.gov

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Antagonism

Quinazolin-4-one derivatives have been identified as a class of noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. datapdf.com The pharmacophore for this class of antagonists consists of three key elements: the quinazolin-4-one ring with a small substituent at the C-6 position, an orthogonal N-3 phenyl ring with a single ortho substituent, and an aryl ring attached to the C-2 position via a two-atom spacer. datapdf.com

A series of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones with a 2-fluorophenyl ring attached at C-2 by various two-atom tethers were synthesized to investigate the structure-activity relationship (SAR) for AMPA receptor inhibition. datapdf.comnih.gov The potency of these compounds varied significantly, with relative potencies ranging from 11 nM to over 10 µM. datapdf.comnih.gov This variation in activity was attributed to alterations in the positioning of the 2-fluorophenyl ring relative to the quinazolin-4-one core. nih.gov This research led to the identification of new AMPA receptor antagonists that contain a methylamino tether group. nih.gov

In Vitro Protein Binding Interactions

Binding to Human Serum Albumin (HSA)

The interaction of quinazoline derivatives with human serum albumin (HSA), the most abundant protein in human blood plasma, is crucial for their pharmacokinetic properties. mdpi.com Studies have been conducted to understand the binding mechanisms of these derivatives with HSA.

One study investigated the interaction of 6-chloro-1-(3,3-dimethyl-butanoyl)-2-(un)substitutedphenyl-2,3-dihydroquinazolin-4(1H)-one (PDQL) derivatives with HSA. The results indicated that these derivatives bind to site II (subdomain IIIA) of HSA, with hydrophobic interactions being the primary driving force. mdpi.com The introduction of a t-butylacetyl moiety was intended to enhance the binding to HSA through hydrophobic interactions. mdpi.com

Another study focused on the binding of 4-(1H-indol-3-yl)-2-(p-tolyl)quinazoline-3-oxide with HSA. nih.gov This interaction was found to be a static quenching process, forming a complex. The binding occurred in both the IIA and IIIA domains of HSA, with hydrophobic interactions in the IIA domain being stronger than the hydrogen bonds in the IIIA domain. nih.gov

Table 2: Interaction of Quinazoline Derivatives with Human Serum Albumin (HSA)

Quinazoline Derivative Binding Site on HSA Primary Driving Force(s) Key Findings
6-chloro-1-(3,3-dimethyl-butanoyl)-2-(un)substitutedphenyl-2,3-dihydroquinazolin-4(1H)-one (PDQL) derivatives Site II (subdomain IIIA) mdpi.com Hydrophobic interactions mdpi.com Isopropyl substitution enhanced binding affinity. mdpi.com

Interactions with Penicillin-Binding Proteins (PBPs, e.g., PBP2a)

Quinazolinones represent a novel class of antibacterial agents that have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Their mechanism of action involves targeting cell wall biosynthesis by binding to an allosteric site of penicillin-binding protein 2a (PBP2a). nih.govnih.gov

PBP2a is a key enzyme responsible for the high-level resistance of MRSA to β-lactam antibiotics due to its closed active site, which has a low affinity for these drugs. mpu.edu.mo Quinazolinones act as allosteric inhibitors, binding to a site distinct from the active site of PBP2a. nih.govnih.govmpu.edu.mo This binding event triggers a conformational change that opens the active site, making PBP2a susceptible to inhibition by β-lactam antibiotics like piperacillin (B28561). nih.govnih.govmpu.edu.mo

This synergistic mechanism has been demonstrated in studies where a lead quinazolinone, in combination with piperacillin and the β-lactamase inhibitor tazobactam, showed bactericidal synergy against MRSA. nih.govnih.gov The quinazolinone's binding to the allosteric site of PBP2a allows piperacillin to access and inhibit the now-open active site, leading to the impairment of cell wall biosynthesis and bacterial cell death. nih.govnih.gov

Cellular Mechanisms in In Vitro Assays

The in vitro biological activities of this compound derivatives are a result of their interactions at a cellular level. The observed urease inhibition, for example, is a direct consequence of the binding of these compounds to the active site of the urease enzyme, preventing it from hydrolyzing urea. Molecular docking studies have been employed to understand these interactions at a molecular level, revealing key binding modes and interactions with amino acid residues within the enzyme's active site. nih.gov

Similarly, the modulation of the GABAergic system by quinazoline derivatives is achieved through their interaction with GABAA receptors on the cell surface. As positive allosteric modulators, they enhance the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. nih.gov

The antagonism of AMPA receptors by quinazolin-4-one derivatives involves their binding to a noncompetitive site on the receptor protein. datapdf.com This binding event prevents the receptor from being fully activated by glutamate, thereby reducing excitatory neurotransmission. nih.gov

The antibacterial activity of quinazolinones against MRSA is a prime example of targeting a specific cellular mechanism of resistance. By allosterically modulating PBP2a, these compounds effectively disable the primary defense of MRSA against β-lactam antibiotics, restoring the efficacy of these drugs. nih.govnih.govmpu.edu.mo This highlights the potential of targeting cellular resistance mechanisms to overcome antibiotic resistance.

Cell Cycle Arrest in Cancer Cell Lines

Derivatives of the quinazoline scaffold have demonstrated the ability to interfere with the normal progression of the cell cycle in various cancer cell lines, a key mechanism for their anti-proliferative effects. While specific studies on this compound are not extensively documented in publicly available literature, research on closely related quinazoline and quinazolin-4(3H)-one derivatives provides significant insights into their potential to induce cell cycle arrest.

For instance, a novel quinazoline derivative, 04NB-03, has been shown to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma (HCC) cells in a manner that is dependent on both concentration and time. nih.gov This arrest is a critical prelude to the anti-tumor activity of the compound. Similarly, certain 2-thioquinazolin-4(3H)-one derivatives have been found to halt the cell cycle at the G1 phase in HCT-116 colon cancer cells. nih.gov

Furthermore, studies on other fluoro-substituted quinazolines have highlighted their efficacy in halting cell proliferation. For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, an Aurora A kinase inhibitor, was found to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. This indicates that the presence and position of the fluorine atom can significantly influence the biological activity of the quinazoline core structure.

The specific impact of the 6-fluoro substitution in conjunction with the 4-thione moiety on cell cycle dynamics remains an area for more targeted investigation. However, the existing data on analogous compounds strongly suggest that derivatives of this compound are likely to exhibit significant cell cycle inhibitory properties.

Induction of Apoptosis in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a hallmark of effective anticancer agents. Various derivatives of quinazoline have been shown to trigger this self-destruction mechanism in cancer cells, often as a consequence of cell cycle arrest.

The quinazoline derivative 04NB-03 not only causes cell cycle arrest but also induces apoptosis in hepatocellular carcinoma cells. nih.gov This dual action underscores the therapeutic potential of the quinazoline scaffold. The induction of apoptosis by this compound is linked to the accumulation of reactive oxygen species (ROS). nih.gov

In the context of thio-derivatives, a 2-thioquinazolin-4(3H)-one compound demonstrated a significant pro-apoptotic effect in HCT-116 cells, with a total apoptosis of 46.53% compared to untreated cells. nih.gov This suggests that the thione group at the 4-position of the quinazoline ring can play a crucial role in initiating the apoptotic cascade.

Moreover, the broader family of quinazolines is recognized for its apoptotic-inducing capabilities, often by acting as tubulin inhibitors, which disrupts microtubule formation and leads to apoptosis. nih.gov While direct evidence for this compound is pending, the established pro-apoptotic activity of its structural relatives provides a strong rationale for its potential in this regard.

Photosynthetic Electron Transport Inhibition in Autotrophic Organisms

Beyond their applications in oncology, quinazoline-4-thione derivatives have been investigated for their effects on fundamental biological processes in other organisms, such as photosynthesis in autotrophic organisms. Research has shown that various compounds with a thioacylanilide structure, which is analogous to the quinazoline-4-thione core, can inhibit photosynthetic electron transport. nih.gov

A study focusing on the biological evaluation of quinazoline-4-thiones revealed that many of the synthesized compounds exhibited photosynthesis-inhibiting activity. nih.gov Specifically, derivatives such as 6-chloro-2,2-dimethyl-3-phenyl-1,2-dihydro-quinazoline-4(3H)-thione and its 3'-chloro- and 3',4'-dichloro analogs were particularly effective at inhibiting the oxygen evolution rate in spinach chloroplasts. nih.gov

The mechanism of action is believed to be the interference with the photosynthetic electron transport chain. Although these compounds are not the exact 6-fluoro derivative, the potent activity of the 6-chloro analog suggests that substitutions at the 6-position of the quinazoline-4-thione ring system are critical for this inhibitory function. This indicates a high probability that this compound and its derivatives could also act as inhibitors of photosynthetic electron transport, a property that could be explored for applications in agriculture as herbicides.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-fluoro-3H-quinazoline-4-thione, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves cyclization of fluorinated precursors. For example, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives can undergo decarboxylation and thiolation to form the thione group . Key intermediates are characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm fluorination at the 6-position and sulfur incorporation. IR spectroscopy is used to verify the thione (C=S) stretch (~1200–1250 cm1^{-1}) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal analysis : TGA/DSC to determine decomposition temperatures.
  • Light sensitivity : UV-Vis spectroscopy to monitor photodegradation.
  • Humidity tests : Karl Fischer titration to measure moisture absorption.
  • Storage in inert atmospheres (e.g., Schlenk lines) is recommended for air-sensitive derivatives .

Q. What preliminary biological screening assays are suitable for evaluating its antimicrobial potential?

  • Methodological Answer : Use standardized protocols:

  • MIC assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Time-kill kinetics : To assess bactericidal vs. bacteriostatic activity.
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to rule off-target effects .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for tautomeric forms of this compound?

  • Methodological Answer : Tautomerism between thione and thiol forms complicates spectral interpretation. Strategies include:

  • Variable-temperature NMR : Identify dynamic equilibria by observing peak coalescence at elevated temperatures.
  • DFT calculations : Compare computed chemical shifts with experimental data to confirm dominant tautomers.
  • X-ray crystallography : Resolve solid-state structures unambiguously .

Q. What mechanistic insights explain discrepancies in fluorination efficiency during synthesis?

  • Methodological Answer : Fluorination yield variations often arise from:

  • Electrophilic vs. nucleophilic pathways : Fluorine source (e.g., Selectfluor vs. KF) impacts regioselectivity.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance fluorophilicity of intermediates.
  • Competitive side reactions : Use LC-MS to detect byproducts (e.g., dehalogenation or dimerization) .

Q. How can advanced spectroscopic techniques clarify the reactivity of the thione group in coordination chemistry?

  • Methodological Answer :

  • EPR spectroscopy : Detect radical intermediates during metal-thione coordination.
  • XPS : Analyze sulfur oxidation states (binding energy shifts for S 2p orbitals).
  • Magnetic susceptibility : Assess metal complex stoichiometry and spin states .

Q. What statistical approaches resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. MIC correlations).
  • Multivariate regression : Control variables like solvent choice or bacterial strain variability.
  • ANOVA : Test significance of structural modifications (e.g., substituent effects on potency) .

Methodological Design Tables

Table 1 : Key Spectral Signatures for this compound

TechniqueKey Peaks/FeaturesPurpose
1H^1H-NMRδ 8.2–8.5 ppm (aromatic H)Confirm fluorinated ring system
IR1200–1250 cm1^{-1} (C=S stretch)Thione group identification
HRMS[M+H]+^+ m/z calculated vs. foundMolecular formula validation

Table 2 : Common Pitfalls in Fluorination Reactions

IssueDiagnostic ToolMitigation Strategy
Low regioselectivity19F^{19}F-NMROptimize fluorine source/solvent
DehalogenationLC-MSReduce reaction temperature
Byproduct formationTLC monitoringPurge reaction with inert gas

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.